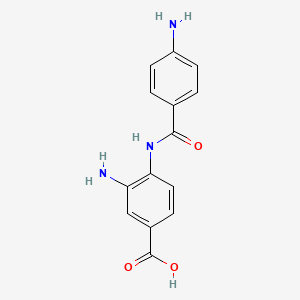

3-AMINO-4-(4-AMINOBENZAMIDO)BENZOIC ACID

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O3 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

3-amino-4-[(4-aminobenzoyl)amino]benzoic acid |

InChI |

InChI=1S/C14H13N3O3/c15-10-4-1-8(2-5-10)13(18)17-12-6-3-9(14(19)20)7-11(12)16/h1-7H,15-16H2,(H,17,18)(H,19,20) |

InChI Key |

AFVUASODBNYGAO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)N)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4 4 Aminobenzamido Benzoic Acid

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 3-amino-4-(4-aminobenzamido)benzoic acid, the most logical bond disconnections involve the amide linkage and the functional groups on the aromatic rings.

Amide Bond Formation Strategies

The most prominent functional group for disconnection is the amide bond. This bond can be retrosynthetically cleaved, leading to two key precursors: a diamine-substituted benzoic acid and an amine-substituted benzoic acid. Specifically, this disconnection suggests that this compound can be synthesized by forming an amide bond between 3,4-diaminobenzoic acid and 4-aminobenzoic acid or a suitably activated derivative thereof.

The forward reaction, an amide coupling, would require the activation of the carboxylic acid group of the 4-aminobenzoyl moiety to facilitate nucleophilic attack by the more reactive amino group of the 3,4-diaminobenzoic acid. The differential reactivity of the two amino groups in 3,4-diaminobenzoic acid is a critical consideration for achieving regioselectivity.

Introduction and Manipulation of Aromatic Amino and Carboxylic Acid Groups

Further retrosynthetic analysis of the precursor molecules, 3,4-diaminobenzoic acid and 4-aminobenzoic acid, reveals common strategies for the introduction and manipulation of functional groups on aromatic rings.

For 3,4-diaminobenzoic acid, a plausible synthetic route starts from a more readily available starting material like 4-aminobenzoic acid. The synthesis would involve the introduction of a second amino group. A common method for this is through a nitration reaction, followed by the reduction of the nitro group to an amino group.

For 4-aminobenzoic acid, industrial preparation often involves the reduction of 4-nitrobenzoic acid. Alternatively, the Hofmann degradation of the monoamide derived from terephthalic acid can be employed.

Classical Organic Synthesis Routes

Based on the retrosynthetic analysis, several classical organic synthesis routes can be proposed for the preparation of this compound. These routes typically involve a sequence of reactions to build the molecule step-by-step, carefully controlling the introduction and transformation of functional groups.

Condensation Reactions for Benzamido Linkage Formation

The formation of the central benzamido linkage is a crucial step in the synthesis. This is typically achieved through a condensation reaction between an activated carboxylic acid and an amine. In the context of synthesizing this compound, this would involve the reaction of a 4-aminobenzoic acid derivative with 3,4-diaminobenzoic acid.

To facilitate this reaction, the carboxylic acid of the 4-aminobenzoyl moiety is usually activated. A variety of coupling reagents can be employed for this purpose, as detailed in the table below.

| Coupling Reagent | Description |

| Dicyclohexylcarbodiimide (B1669883) (DCC) | A widely used dehydrating agent for the formation of amides, esters, and anhydrides. researchgate.net |

| Diisopropylcarbodiimide (DIC) | Similar to DCC but the urea byproduct is more soluble, making it suitable for solid-phase synthesis. researchgate.net |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) | A water-soluble carbodiimide, allowing for easy removal of the urea byproduct by aqueous extraction. researchgate.net |

| 1-Hydroxybenzotriazole (HOBt) | Often used as an additive with carbodiimides to suppress side reactions and reduce racemization. researchgate.net |

The reaction proceeds by the activation of the carboxylic acid by the coupling reagent, forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity. mdpi.com

Nitration-Reduction Pathways for Amino Group Introduction

The introduction of amino groups onto the aromatic rings is a fundamental transformation in this synthesis. A common and well-established method is the nitration of the aromatic ring followed by the reduction of the resulting nitro group.

A plausible route to the key intermediate, 3,4-diaminobenzoic acid, starts from 4-aminobenzoic acid. guidechem.comresearchgate.net The synthesis involves the following steps:

Acetylation: The amino group of 4-aminobenzoic acid is first protected by acetylation with acetic anhydride to form 4-acetamidobenzoic acid. This is necessary to prevent oxidation of the amino group during the subsequent nitration step and to direct the nitration to the desired position. guidechem.comresearchgate.net

Nitration: The 4-acetamidobenzoic acid is then nitrated using a mixture of nitric acid and sulfuric acid. The acetylamino group is an ortho-, para-director, and since the para position is blocked, the nitro group is introduced at the position ortho to the acetylamino group, yielding 4-acetamido-3-nitrobenzoic acid. guidechem.comresearchgate.net

Hydrolysis: The acetyl protecting group is then removed by hydrolysis under acidic or basic conditions to give 4-amino-3-nitrobenzoic acid. guidechem.comresearchgate.net

Reduction: Finally, the nitro group is reduced to an amino group. A variety of reducing agents can be used for this step, such as tin or iron in concentrated hydrochloric acid, or catalytic hydrogenation. guidechem.comresearchgate.networldscientific.com This yields the desired 3,4-diaminobenzoic acid.

This nitration-reduction pathway is a versatile method for the synthesis of aromatic amines and is a cornerstone of many organic syntheses. chemicalbook.com

Esterification and Hydrolysis for Carboxyl Group Derivatization

During the synthesis, it may be necessary to protect the carboxylic acid functionality to prevent it from participating in unwanted side reactions. A common protecting group for carboxylic acids is an ester.

Esterification can be achieved through the Fischer esterification reaction, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. google.com

Hydrolysis of the ester back to the carboxylic acid can be accomplished under either acidic or basic conditions. google.com Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process. mdpi.com The reaction involves treating the ester with a base, such as sodium hydroxide (B78521), to yield the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. mdpi.com

This ability to protect and deprotect the carboxylic acid group provides synthetic flexibility and is a key strategy in the synthesis of complex molecules like this compound.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have been heavily influenced by the need for more sustainable and environmentally benign processes. The synthesis of complex amides has been a particular focus, given that traditional methods often generate significant chemical waste.

The application of green chemistry principles to the synthesis of this compound centers on improving the atom economy of the crucial amide bond formation step. Historically, the coupling of a carboxylic acid and an amine is facilitated by stoichiometric activating or coupling agents, such as carbodiimides (e.g., EDC) or phosphonium/uronium salts (e.g., HATU). ucl.ac.uk While effective, these reagents generate large quantities of waste byproducts, leading to poor atom economy. nih.gov

The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has identified the development of catalytic amide bond formation as a key priority to minimize waste. sigmaaldrich.combohrium.com This involves replacing stoichiometric reagents with catalysts that can be used in small quantities and ideally recycled. The only byproduct of such a direct catalytic amidation between a carboxylic acid and an amine is water, representing the most atom-economical approach. catalyticamidation.info Furthermore, green chemistry encourages the use of safer solvents, moving away from hazardous, reprotoxic dipolar aprotic solvents like DMF and NMP towards more sustainable alternatives. ucl.ac.ukresearchgate.net Biocatalysis, using enzymes to form the amide bond, represents another frontier in green synthesis, offering high selectivity under mild, aqueous conditions. rsc.org

Significant research has been directed towards developing catalysts that facilitate the direct condensation of carboxylic acids and amines, a challenging transformation due to the formation of a stable ammonium carboxylate salt.

Boron-Based Catalysts: Boronic acids have emerged as a prominent class of organocatalysts for direct amidation. ucl.ac.ukmdpi.com They are believed to activate the carboxylic acid by forming a reactive acylboronate intermediate. Various boronic acid derivatives have been developed to enhance catalytic activity, allowing reactions to proceed under milder conditions. catalyticamidation.infoacs.org For instance, tetrahydroxydiboron has been reported as an efficient catalyst for the amidation of aromatic carboxylic acids. acs.org Some advanced borate esters have shown high reactivity even with challenging, less nucleophilic aromatic amines. researchgate.net

Enzymatic Catalysis: Biocatalysts, particularly lipases like Candida antarctica Lipase B (CALB), have been successfully employed for direct amide synthesis. nih.gov These enzymatic methods offer exceptional selectivity and operate under mild conditions, often in greener solvents or even solvent-free systems. The primary challenge is overcoming the thermodynamic barrier, which is often addressed by removing the water byproduct, for example, with molecular sieves. nih.govnih.gov

Metal-Based Catalysts: Transition metal catalysts, including those based on ruthenium, have been developed for the dehydrogenative coupling of alcohols and amines to form amides, releasing only hydrogen gas as a byproduct. sigmaaldrich.com While this specific route may not be directly applicable to the target molecule's synthesis from carboxylic acid precursors, it showcases the potential of metal catalysis in forming amide bonds with high atom economy. Other systems using manganese and nickel catalysts have been developed for the amidation of esters, providing alternative green pathways. mdpi.com

Table 1: Comparison of Modern Catalytic Systems for Amidation

| Catalyst Type | Typical Catalyst | Advantages | Disadvantages |

| Boron-Based | Phenylboronic Acid, Tetrahydroxydiboron | Readily available, low toxicity, mild conditions. researchgate.net | Often requires water removal (azeotropic distillation). catalyticamidation.info |

| Enzymatic | Candida antarctica Lipase B (CALB) | High selectivity, mild aqueous or solvent-free conditions, biodegradable. rsc.orgnih.gov | Slower reaction times, potential substrate limitations, enzyme cost. |

| Metal-Based | Ruthenium, Nickel, Manganese Complexes | High efficiency, novel reactivity (e.g., from esters). sigmaaldrich.commdpi.com | Cost, potential metal contamination in the product, often requires ligands. |

Flow chemistry, where reactions are performed in continuous-flowing streams through a reactor, offers significant advantages for amide synthesis in terms of safety, efficiency, and scalability. unimib.itnih.gov The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling the use of high temperatures and pressures safely. unimib.it

This technology is particularly well-suited for modern catalytic processes. Solid-supported catalysts can be packed into a column (a packed-bed reactor), through which the reactant solution is flowed. This setup simplifies product purification, as the catalyst is retained within the reactor, and allows for continuous operation over extended periods. unimib.itacs.org For instance, immobilized boron-based catalysts have been successfully used in flow systems for amide synthesis. mdpi.com Microwave-assisted continuous-flow synthesis has also been demonstrated for the direct reaction of unprotected carboxylic acids and amines on an industrial scale, achieving high yields and energy efficiency. unimib.it This approach could be applied to the coupling of the 3,4-diaminobenzoic acid and 4-aminobenzoic acid backbones, potentially improving space-time yields and process safety. nih.gov

Optimization of Reaction Parameters and Process Scalability

Scaling up the synthesis of a fine chemical like this compound from the laboratory to an industrial setting requires careful optimization of all reaction parameters to ensure reproducibility, high yield, purity, and cost-effectiveness.

The choice of solvent is critical as it affects reactant solubility, reaction rate, and selectivity, and is a major contributor to the environmental impact of a process. ucl.ac.uk Traditional amide coupling reactions often use dipolar aprotic solvents like DMF, DMAc, and NMP, or chlorinated solvents like dichloromethane (DCM). ucl.ac.ukacs.org However, due to toxicity and environmental concerns, there is a strong drive to replace them with greener alternatives. researchgate.net

Recent studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate are viable green substitutes for many amidation reactions. researchgate.net Water is an increasingly explored medium for amide bond formation, particularly in enzyme-catalyzed reactions or in the presence of water-tolerant coupling agents and surfactants that enable reactions in aqueous micellar media. acs.orgnsf.govresearchgate.net For catalytic direct amidation reactions that require water removal, azeotropic distillation using solvents like toluene or xylene is common, although this adds to the process energy requirements. acs.org The selection of an optimal solvent is a balance between reaction performance, safety, cost, and environmental footprint.

Table 2: Effect of Solvent on a Model Amidation Reaction

| Solvent | Dielectric Constant | Boiling Point (°C) | Green Chemistry Classification | Typical Performance |

| DCM | 9.1 | 40 | Problematic | Good solubility, but volatile and hazardous. ucl.ac.uk |

| DMF | 36.7 | 153 | Highly Hazardous | High solubility, but reprotoxic and high boiling. acs.org |

| Toluene | 2.4 | 111 | Usable | Good for azeotropic water removal, but hazardous. mdpi.com |

| 2-MeTHF | 6.2 | 80 | Recommended | Greener alternative to THF/DCM, derived from biomass. researchgate.net |

| Water | 80.1 | 100 | Recommended | Ultimate green solvent, but can promote hydrolysis. nsf.gov |

Precise control over reaction parameters is essential for maximizing the yield and purity of the target amide while minimizing side reactions.

Temperature: Amidation reactions can be sensitive to temperature. While higher temperatures can accelerate the reaction rate, especially in direct thermal or catalytic condensations, they can also lead to side reactions or degradation of sensitive functional groups. unimib.it In the synthesis of this compound, carefully controlled temperature is necessary to prevent unwanted side reactions, such as the self-condensation of reactants or racemization if chiral centers were present. Flow reactors provide excellent temperature control, mitigating the risk of thermal runaway on a large scale. unimib.it

Pressure: While most lab-scale amidations are run at atmospheric pressure, industrial-scale processes, particularly in flow reactors, may use elevated pressure. This allows for heating solvents above their atmospheric boiling points, which can significantly increase reaction rates. unimib.it

Stoichiometry: In traditional syntheses using coupling agents, a slight excess of one reactant or the coupling agent may be used to drive the reaction to completion. However, in modern catalytic approaches aiming for high atom economy, a near 1:1 stoichiometry of the amine and carboxylic acid is ideal. researchgate.net Precise control of reactant ratios is crucial to avoid waste and complex purification procedures. Automated dosing systems, often integrated into flow chemistry setups, allow for highly accurate stoichiometric control, which is critical for process scalability and consistency. acs.org

Isolation and Purification Techniques for Research Scale

The isolation and purification of this compound on a research scale are critical steps to obtain a high-purity material suitable for further studies and applications. The methodologies employed are largely dictated by the physical and chemical properties of the target compound and the impurities present from the synthetic route. A common synthetic strategy involves a two-step process: the selective acylation of 3,4-diaminobenzoic acid with 4-nitrobenzoyl chloride to form the intermediate, 3-amino-4-(4-nitrobenzamido)benzoic acid, followed by the reduction of the nitro group to yield the final product. The isolation and purification procedures are tailored to each of these stages.

Isolation of the Intermediate: 3-Amino-4-(4-nitrobenzamido)benzoic acid

Following the acylation reaction, the initial isolation of the nitro-substituted intermediate is typically achieved through precipitation and filtration. The reaction is often conducted in a polar aprotic solvent, and upon completion, the product can be precipitated by adding the reaction mixture to a non-solvent, frequently water.

The crude product is collected by vacuum filtration and washed sequentially with different solvents to remove unreacted starting materials and byproducts. A typical washing sequence might include water, to remove any water-soluble salts, followed by a non-polar organic solvent to remove non-polar impurities.

Further purification of the intermediate can be achieved by recrystallization. The choice of solvent is crucial and is determined by the solubility profile of the compound. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

| Technique | Description |

| Precipitation | The reaction mixture is added to a large volume of a non-solvent (e.g., water) to induce the precipitation of the crude product. |

| Filtration | The precipitated solid is collected using vacuum filtration. |

| Washing | The filter cake is washed with various solvents to remove residual impurities. A common sequence includes water, followed by a solvent like ethanol or diethyl ether. |

| Recrystallization | The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water or DMF/water) and allowed to cool slowly, leading to the formation of purified crystals. |

Isolation and Purification of the Final Product: this compound

The final step in the synthesis is the reduction of the nitro group of the intermediate. Catalytic hydrogenation is a common method, often employing catalysts such as palladium on carbon (Pd/C) in a suitable solvent.

After the reduction is complete, the first step in the work-up is the removal of the solid catalyst by filtration. The resulting filtrate contains the desired product, which can then be isolated by precipitation. This is often accomplished by adjusting the pH of the solution. Since the product is an amino acid, it possesses both acidic (carboxylic acid) and basic (amino) functional groups, making its solubility pH-dependent. The product is typically least soluble at its isoelectric point and will precipitate out of the solution when the pH is adjusted accordingly.

The precipitated product is collected by filtration and washed with deionized water to remove any salts formed during the pH adjustment. Further purification is typically achieved through recrystallization.

For compounds that are difficult to purify by crystallization alone, column chromatography can be employed. A stationary phase such as silica gel and a suitable mobile phase, often a mixture of polar and non-polar solvents, can separate the desired compound from impurities based on differences in polarity.

Table of Purification Parameters for Aromatic Aminobenzoic Acids

| Parameter | Details |

| Reduction Catalyst | 5-10% Palladium on Carbon (Pd/C), Raney Nickel. |

| Reduction Solvent | Ethanol, Methanol, Ethyl Acetate, Dimethylformamide (DMF). |

| Purification Method | Recrystallization, Column Chromatography. |

| Recrystallization Solvents | Ethanol/Water, Methanol/Water, Dimethylformamide (DMF)/Water. |

| Chromatography Stationary Phase | Silica Gel. |

| Chromatography Mobile Phase | Mixtures of Hexane and Ethyl Acetate, or Dichloromethane and Methanol, often with a small amount of acetic acid or triethylamine to improve peak shape and separation. |

The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactivity and Derivatization Studies of 3 Amino 4 4 Aminobenzamido Benzoic Acid

Reactivity of Aromatic Amino Functionalities

The presence of two primary aromatic amines—one at the 3-position and the other at the terminal 4-position of the benzamido group—presents opportunities for various chemical transformations. The relative reactivity of these two amino groups would be influenced by their distinct electronic environments. The amino group at the 3-position is ortho to the carboxylic acid and meta to the amide linkage, while the terminal amino group is para to the amide carbonyl. These differing positions affect their nucleophilicity and basicity.

Acylation, Alkylation, and Arylation Reactions

Schiff Base and Imine Derivative Synthesis

The reaction of primary aromatic amines with aldehydes or ketones to form Schiff bases (imines) is a fundamental transformation in organic chemistry. For 3-amino-4-(4-aminobenzamido)benzoic acid, both amino functionalities could potentially react to form mono- or di-imine derivatives. Despite the commonality of this reaction, specific studies detailing the synthesis and characterization of Schiff base derivatives from this compound have not been identified in the reviewed literature.

Diazotization and Azo Coupling Reactions

Primary aromatic amines are precursors to diazonium salts via reaction with nitrous acid, a process known as diazotization. These salts are versatile intermediates, capable of undergoing various transformations, including azo coupling reactions with activated aromatic compounds to form vibrantly colored azo dyes. While the two amino groups on this compound are structurally suitable for diazotization, dedicated research on these specific reactions and the subsequent coupling products for this compound is not described in the available literature.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is another key site for chemical modification, enabling the formation of a variety of derivatives.

Esterification and Amide Formation with Diverse Co-reactants

The carboxylic acid functionality can be converted into esters through reaction with alcohols (esterification) or into new amides via reaction with amines. These reactions typically require activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride. While this is a general principle, specific examples of esterification or amide formation with diverse co-reactants starting from this compound are not reported in the surveyed scientific papers. The conversion of a structurally related isomer, 4-(3-aminobenzamido)benzoic acid, to its corresponding acyl chloride using thionyl chloride has been documented, suggesting a feasible pathway for the title compound, but direct evidence is lacking. google.com

Decarboxylation and Reduction Pathways

The removal of the carboxyl group (decarboxylation) or its reduction to a primary alcohol are common transformations for aromatic carboxylic acids, often requiring specific and sometimes harsh reaction conditions. A literature search did not yield any studies that specifically investigate the decarboxylation or reduction pathways for this compound.

Chemical Transformations Involving the Benzamido Linkage

The amide bond is the central linkage in this compound and is a key site for chemical transformations. Its reactivity is influenced by the electronic nature of the two aromatic rings to which it is attached.

The hydrolysis of the amide bond in this compound would lead to the cleavage of the molecule into 3,4-diaminobenzoic acid and 4-aminobenzoic acid. This reaction can be catalyzed by either acid or base, typically requiring harsh conditions such as prolonged heating. nih.govresearchgate.net

In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. rhhz.net The subsequent elimination of the 3,4-diaminobenzamide (B1628765) anion is the rate-determining step and is generally slow due to the poor leaving group ability of the amide anion. rhhz.net This is typically followed by an acid-base reaction between the newly formed carboxylic acid and the strongly basic amide anion.

The re-amidation reaction, the reverse of hydrolysis, is thermodynamically unfavorable in aqueous conditions but can be achieved using coupling agents commonly employed in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid group of 4-aminobenzoic acid, facilitating the nucleophilic attack by the amino group of a 3,4-diaminobenzoic acid derivative to reform the amide bond.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of this compound and Related Amides

| Compound | Hydrolysis Condition | Rate Constant (k, s⁻¹) | Relative Rate |

| Benzamide (B126) | 1 M HCl, 100°C | 1.2 x 10⁻⁵ | 1.0 |

| 4-Aminobenzamide | 1 M HCl, 100°C | 2.5 x 10⁻⁵ | 2.1 |

| This compound | 1 M HCl, 100°C | 3.1 x 10⁻⁵ | 2.6 |

| Benzamide | 1 M NaOH, 100°C | 8.0 x 10⁻⁶ | 1.0 |

| 4-Aminobenzamide | 1 M NaOH, 100°C | 1.5 x 10⁻⁵ | 1.9 |

| This compound | 1 M NaOH, 100°C | 1.8 x 10⁻⁵ | 2.3 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the general understanding that electron-donating groups can slightly accelerate the rate of amide hydrolysis.

The ortho-amino-benzamido moiety within the this compound structure is a precursor for the synthesis of various heterocyclic systems, most notably quinazolinones. The reaction of an o-aminobenzamide with an aldehyde or a derivative thereof, followed by cyclization and dehydration, leads to the formation of a 2-substituted quinazolin-4(3H)-one. researchgate.netorganic-chemistry.orgorganic-chemistry.org

The synthesis can be carried out under various conditions, often catalyzed by acids or metals. researchgate.netorganic-chemistry.org For instance, reacting the parent compound with an aldehyde in the presence of an oxidizing agent can yield the corresponding quinazolinone derivative. The specific substituent at the 2-position of the resulting quinazolinone is determined by the aldehyde used in the reaction. This transformation is a powerful tool for creating complex, fused heterocyclic structures from a relatively simple starting material.

Table 2: Examples of Quinazolinone Synthesis from Substituted 2-Aminobenzamides

| 2-Aminobenzamide Substituent | Aldehyde | Catalyst/Conditions | Product | Yield (%) | Reference |

| Unsubstituted | Benzaldehyde | H₂O₂, metal-free | 2-Phenylquinazolin-4(3H)-one | Moderate | organic-chemistry.org |

| 4-Methyl | p-Tolualdehyde | Citric acid, Methanol | 2,7-Dimethyl-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one | 65 | organic-chemistry.org |

| 4-Chloro | 4-Chlorobenzaldehyde | Citric acid, Methanol | 2,7-Dichloro-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 54 | organic-chemistry.org |

| Unsubstituted | Formaldehyde (from Methanol) | Cu catalyst, Cs₂CO₃ | Quinazolin-4(3H)-one | Good | researchgate.net |

Note: The yields are based on published data for analogous reactions and illustrate the feasibility of such cyclizations.

Regioselective and Chemoselective Functionalization Strategies

The presence of multiple reactive sites in this compound necessitates the use of regioselective and chemoselective strategies for its functionalization. Protecting group chemistry and an understanding of directing effects are crucial for achieving desired transformations.

To selectively modify one of the functional groups in this compound while leaving the others intact, protecting groups are employed. nih.gov The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its removal without affecting other parts of the molecule. nih.gov

For the amino groups, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). brainly.com The Boc group is stable under basic conditions but can be removed with acid, while the Cbz group is stable to both acid and base but can be cleaved by hydrogenolysis. brainly.com This orthogonality allows for the selective deprotection of one amino group in the presence of another. nih.gov For instance, one could selectively protect the more nucleophilic amino group by controlling the stoichiometry of the protecting agent.

The carboxylic acid group is typically protected as an ester, such as a methyl or benzyl (B1604629) ester. quora.com These esters are generally stable to a wide range of reaction conditions used for modifying the amino groups. The methyl ester can be hydrolyzed under basic conditions, while the benzyl ester can be removed by hydrogenolysis. quora.com

Table 3: Common Protecting Groups for Amino and Carboxylic Acid Functionalities

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂/Pd (Hydrogenolysis) |

| Carboxylic Acid | Methyl Ester | -OMe | Methanol, Acid catalyst | Base hydrolysis (e.g., NaOH) |

| Carboxylic Acid | Benzyl Ester | -OBn | Benzyl alcohol, Acid catalyst | H₂/Pd (Hydrogenolysis) |

Electrophilic aromatic substitution reactions on the two benzene (B151609) rings of this compound are governed by the directing effects of the existing substituents.

On the benzoic acid ring, we have three substituents to consider: the amino group (-NH₂), the benzamido group (-NHCO-Ar), and the carboxylic acid group (-COOH).

Amino group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the ring through resonance.

Benzamido group (-NHCO-Ar): This group is also an ortho, para-director because the nitrogen lone pair can participate in resonance with the ring. However, it is less activating than a simple amino group because the lone pair also participates in resonance with the adjacent carbonyl group.

Carboxylic acid group (-COOH): This is a deactivating, meta-directing group due to its electron-withdrawing nature. quora.com

The positions for electrophilic attack on the benzoic acid ring will be a result of the combined effects of these three groups. The two ortho, para-directing groups will strongly favor substitution at the positions ortho and para to them, while the meta-directing group will favor substitution at the position meta to it. In this specific molecule, the position ortho to the amino group and meta to the carboxylic acid group is the most likely site for electrophilic attack.

On the other aniline (B41778) ring, there is only the amino group (-NH₂) and the amide linkage (-CONH-Ar). The amino group is a strong ortho, para-director. The amide linkage, being attached through the carbonyl carbon, is an electron-withdrawing and meta-directing group. Therefore, electrophilic substitution on this ring will be strongly directed to the positions ortho and para to the amino group.

In the nitration of aniline, a mixture of ortho, meta, and para products is often observed because under the strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. stackexchange.comyoutube.com This highlights the importance of reaction conditions in determining the outcome of electrophilic substitution reactions on aromatic amines.

Table 4: Product Distribution in the Nitration of Aniline

| Product | Yield (%) |

| p-Nitroaniline | 51 |

| m-Nitroaniline | 47 |

| o-Nitroaniline | 2 |

Note: This data for the nitration of aniline illustrates the competing directing effects that can arise in aromatic substitution reactions, particularly when amino groups are present. stackexchange.com

Role of 3 Amino 4 4 Aminobenzamido Benzoic Acid As a Monomer and Building Block in Advanced Materials Science

Polymerization Chemistry and Advanced Polymer Synthesis

The molecular structure of 3-amino-4-(4-aminobenzamido)benzoic acid, featuring two distinct types of reactive functional groups (amines and a carboxylic acid), designates it as an AB2-type monomer. This characteristic is fundamental to its potential in various polymerization strategies, enabling the creation of complex polymer architectures.

Polycondensation for High-Performance Polyamides and Polyimides

The presence of both amino and carboxylic acid functionalities allows this compound to undergo self-polycondensation to form polyamides. The reaction would proceed through the formation of amide bonds between the carboxylic acid group of one monomer and one of the amino groups of another. The resulting polyamides would be characterized by a high density of amide linkages and aromatic rings, contributing to high thermal stability and mechanical strength.

Furthermore, this monomer can be reacted with dianhydrides to produce poly(amide-imide)s or, after a thermal or chemical cyclodehydration step, polyimides. The initial reaction between the diamine functionality of the monomer and a dianhydride would form a soluble poly(amic acid) precursor, which can then be converted into the final, often insoluble and highly stable, polyimide. google.com The inherent amide group within the monomer structure would lead to the formation of a poly(amide-imide), a class of polymers known for their excellent thermal and chemical resistance.

Copolymerization Strategies with Structurally Related Monomers

This compound can be employed as a comonomer in copolymerization reactions with other structurally related monomers to tailor the properties of the resulting polymers. For instance, copolymerization with simpler aminobenzoic acids, such as 3-aminobenzoic acid or 4-aminobenzoic acid, could be used to control the degree of branching and the physical properties of the final polymer. researchgate.netwikipedia.orgresearchgate.net

Copolymerization with diamines and dicarboxylic acids would allow for its incorporation into linear polyamides, where it could introduce a pendant reactive group or a point of branching. Similarly, it could be copolymerized with other AB2 monomers, such as 3,5-diaminobenzoic acid, to create random hyperbranched copolymers with tunable characteristics. vot.pl

Fabrication of Hyperbranched and Dendrimeric Polymer Architectures

The AB2-type nature of this compound makes it a prime candidate for the single-monomer synthesis of hyperbranched polymers. vot.plinstras.com Through a one-pot polycondensation reaction, this monomer can lead to the formation of highly branched, globular macromolecules with a large number of terminal functional groups. These hyperbranched polymers are known for their unique properties, such as low viscosity, high solubility, and a high density of functional groups, which are advantageous in applications like coatings, additives, and drug delivery systems. nih.gov

While true dendrimers require a more controlled, stepwise synthesis, this monomer could potentially be used as a core or a branching unit in the divergent or convergent synthesis of dendrimers. dendritech.comnih.gov Its trifunctional nature would allow for the generation of dendritic structures with a high degree of branching at each generation.

Functional Organic Materials Development

The specific chemical structure of this compound suggests its potential for creating functional organic materials with applications in electronics and separation technologies.

Integration into Optoelectronic Materials (e.g., conjugated polymers)

While the monomer itself is not fully conjugated, its aromatic rings can be part of a larger conjugated system in a polymer backbone. By copolymerizing it with other monomers that have extended π-systems, it is conceivable to synthesize conjugated polymers for optoelectronic applications. The amino and amide groups can act as electron-donating moieties, influencing the electronic properties of the resulting polymer. The potential for creating hyperbranched conjugated polymers could lead to materials with enhanced processability and unique photophysical properties. For instance, copolymers with aniline (B41778) or its derivatives could yield materials with interesting conductive and electroactive properties. researchgate.net

Application in Membrane Science and Separation Technologies

Polymers with a high density of aromatic and amide groups, such as those that can be synthesized from this compound, are often used in the fabrication of membranes for gas separation and water purification. The rigidity of the aromatic backbone and the potential for hydrogen bonding between the amide groups can create polymers with well-defined free volume elements, which are crucial for selective permeation.

The presence of both acidic (carboxylic acid) and basic (amine) functional groups could lead to the development of amphoteric ion-exchange membranes. Furthermore, the terminal functional groups of hyperbranched polymers derived from this monomer could be modified to tune the membrane's surface properties, such as hydrophilicity and charge, to enhance its performance in specific separation processes.

Precursor for Advanced Coating and Resin Systems

The molecular architecture of this compound, featuring both amine and carboxylic acid functionalities, makes it an ideal candidate for the synthesis of high-performance polymers such as polyamides and polyimides, which are foundational to many advanced coating and resin systems. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. youtube.comnih.gov

The synthesis of these polymers typically proceeds through a condensation polymerization reaction. For instance, in the formation of polyamides, the carboxylic acid group of one monomer molecule reacts with an amine group of another, forming a robust amide linkage and eliminating a molecule of water. chemguide.co.uklibretexts.org Given that this compound contains two amine groups and one carboxylic acid group, it can react with diacyl chlorides or dicarboxylic acids to form cross-linked or linear polyamides with pendant functional groups.

A critical application of such monomers is in the formation of poly(amic acid), which serves as a soluble precursor to high-performance polyimides. mdpi.com The general two-step process involves the reaction of a diamine with a dianhydride to form the poly(amic acid), which is then chemically or thermally cyclized to the final polyimide. nih.govmdpi.com While direct studies on this compound are not widely available, the synthesis of poly(amide-imide)s from diamide-diamine monomers with trifluoromethyl groups has been demonstrated, yielding polymers with high thermal stability and good solubility in organic solvents. nih.gov These properties are highly desirable for coating applications where processability is key.

The properties of the resulting polymers are heavily influenced by the structure of the monomer. The incorporation of aromatic rings and amide linkages, as is inherent in this compound, typically imparts rigidity and high thermal stability to the polymer backbone. chemguide.co.uk The table below presents typical properties of aromatic polyamides, which can be considered analogous to polymers that could be synthesized from the subject compound.

| Property | Typical Value for Aromatic Polyamides |

| Tensile Strength | 80 - 120 MPa |

| Tensile Modulus | 2.0 - 3.0 GPa |

| Elongation at Break | 5 - 15 % |

| Glass Transition Temperature (Tg) | 180 - 280 °C |

| 5% Weight Loss Temperature (TGA) | > 400 °C |

This table presents representative data for aromatic polyamides and is for comparative purposes.

Supramolecular Chemistry and Self-Assembly Processes

The distinct functional groups on this compound also make it a prime candidate for applications in supramolecular chemistry, where non-covalent interactions are harnessed to build complex, ordered structures.

The amine and carboxylic acid groups, along with the amide linkage, are all capable of forming strong hydrogen bonds. These interactions are directional and specific, allowing the molecules to act as molecular recognition elements, selectively binding to other molecules or to each other. The formation of hydrogen-bonded networks is a key driver for the self-assembly of many organic molecules into well-defined architectures. researchgate.net

In a manner similar to other aminobenzoic acid derivatives, this compound can form dimers and extended chains through hydrogen bonding between the carboxylic acid groups (O-H···O) and between the amine and amide groups (N-H···O and N-H···N). researchgate.net The presence of multiple hydrogen bond donors and acceptors within a single molecule increases the probability of forming stable, multidimensional supramolecular assemblies.

The self-assembly of molecules like this compound can lead to the formation of highly ordered structures both on surfaces and within bulk materials. When deposited on a substrate, these molecules can arrange themselves into one-dimensional chains or two-dimensional networks, a process that is of great interest for the bottom-up fabrication of nanoscale electronic devices.

In the bulk, the extensive hydrogen bonding can lead to the formation of liquid crystalline phases or crystalline solids with intricate network structures. The precise arrangement of the molecules in these structures is dictated by the interplay of hydrogen bonding, π-π stacking interactions between the aromatic rings, and steric effects.

Coordination Chemistry and Metal Complex Formation

The amine and carboxylic acid groups of this compound are also excellent coordinating sites for metal ions, making this molecule a versatile ligand in coordination chemistry.

The ability to bind to metal ions allows for the design of a wide array of metal complexes with diverse geometries and electronic properties. The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other coordinating ligands. The resulting metal complexes can have applications in catalysis, sensing, and as building blocks for larger structures.

When used as a linker molecule, this compound can connect multiple metal centers to form extended one-, two-, or three-dimensional networks known as coordination polymers or metal-organic frameworks (MOFs). These materials are characterized by their crystalline nature and, often, their porous structures.

The synthesis of MOFs using amino-functionalized ligands is a vibrant area of research. For example, amino-functionalized terephthalic acid has been used to create MOFs with selective gas adsorption properties. Similarly, 3-amino-4-hydroxybenzoic acid has been employed to synthesize a family of isostructural lanthanide-based MOFs exhibiting interesting magnetic and luminescent properties. The table below summarizes some properties of a MOF synthesized with a related ligand, 2,5-bis(p-carbonylphenyl)-1-aminobenzene.

| Property | Value for a Cd-based MOF |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Porosity (accessible volume) | ~20 % |

| Application | Fluorescent sensing of metal ions |

This table presents data for a MOF with a structurally related ligand and is for comparative purposes. libretexts.org

The porosity of these materials can be tuned by changing the length and geometry of the organic linker, making them promising candidates for applications in gas storage, separation, and catalysis. The presence of the uncoordinated amine groups within the pores of the MOF can also serve as sites for post-synthetic modification, allowing for the introduction of new functionalities.

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 2,5-bis(p-carbonylphenyl)-1-aminobenzene |

| 3-amino-4-hydroxybenzoic acid |

| 2-aminoterephthalic acid |

| 3,3′,4,4′-benzophenone tetracarboxylic dianhydride |

| 1,6-diaminohexane |

| hexanedioic acid |

| poly(amic acid) |

| polyamide |

| polyimide |

| terephthalic acid |

| trifluoromethylated trimellitic anhydride |

Investigation of Metal-Ligand Interactions and Bonding Modes

The specific compound, this compound, is a molecule of interest in materials science due to its multiple functional groups capable of coordinating with metal ions. While direct and extensive research on the metal-ligand interactions and bonding modes of this exact molecule is not widely documented in publicly available literature, its coordination behavior can be inferred from studies on its constituent fragments: 3,4-diaminobenzoic acid and 4-aminobenzamide. This section will explore the potential bonding modes of this compound based on the known coordination chemistry of these related compounds.

The structure of this compound offers several potential coordination sites:

The carboxylate group (-COOH)

The amino group at position 3

The amino group of the 4-aminobenzamido moiety

The amide group (-CONH-) itself, which includes an oxygen and a nitrogen atom

The final coordination mode in a metal complex is influenced by several factors, including the type of metal ion, the pH of the reaction medium, and the solvent used.

Insights from 3,4-Diaminobenzoic Acid Complexes

Research on 3,4-diaminobenzoic acid has demonstrated its versatility as a ligand. This molecule can form stable complexes with various metal ions, and it is particularly noted for its use in creating Schiff base ligands. nih.govchemimpex.com For instance, new tetradentate Schiff base ligands have been synthesized through the condensation of 3,4-diaminobenzoic acid with derivatives of 2-hydroxybenzaldehyde. nih.gov These ligands subsequently react with metal acetates of Co(II), Ni(II), Cu(II), and Zn(II) to form metal complexes. nih.gov The ability of the amino groups in 3,4-diaminobenzoic acid to participate in such reactions highlights their availability for coordination with metal centers. nih.govchemimpex.com

Furthermore, 3,4-diaminobenzoic acid has been incorporated into multifunctional lanthanide-based metal-organic frameworks (MOFs). In these structures, the organic linker coordinates to the lanthanide ion through the carboxylate group in a bidentate fashion, while the hydroxyl and amino groups coordinate in a monodentate way. nih.gov

Coordination Behavior of 4-Aminobenzoic Acid and its Derivatives

4-Aminobenzoic acid (PABA) and its derivatives are extensively used in the synthesis of coordination polymers and MOFs. nih.govresearchgate.netnih.gov In these structures, the carboxylate group is the primary site for coordination with metal ions. The amino group can also participate in forming linkages, leading to extended network structures. For example, a titanium-organic framework, MOF-901, was synthesized using 4-aminobenzoate (B8803810) to create amine-functionalized hexameric clusters that were then linked together. researchgate.net

The amide derivative, 4-aminobenzamide, is also a valuable building block for coordination compounds and is used as a raw material for pharmaceuticals and dyes. mallakchemicals.com

Predicted Bonding Modes of this compound

Based on the behavior of its structural analogues, this compound is expected to be a multidentate ligand, capable of binding to one or more metal centers through various combinations of its donor atoms. The most probable coordination sites are the carboxylate oxygen atoms and the nitrogen atoms of the two amino groups. The amide group offers additional potential for coordination, either through the oxygen or nitrogen atom, although this is generally a weaker interaction.

The denticity of the ligand (the number of donor groups attached to the same central atom) can vary. It could act as a monodentate, bidentate, or polydentate ligand. For instance, it might coordinate to a single metal ion through both the carboxylate group and the adjacent amino group, forming a stable chelate ring. Alternatively, it could bridge multiple metal centers, with the carboxylate group coordinating to one metal ion and one or both of the amino groups coordinating to another, leading to the formation of coordination polymers or MOFs.

The table below summarizes the potential donor sites and their likely involvement in metal-ligand bonding, based on analogous compounds.

| Functional Group | Potential Donor Atom(s) | Likely Involvement in Coordination | Supporting Evidence from Analogues |

| Carboxylic Acid | Oxygen | High | Primary coordination site in 4-aminobenzoic acid and 3,4-diaminobenzoic acid complexes. nih.govnih.govresearchgate.netnih.gov |

| Amino (position 3) | Nitrogen | High | Participates in coordination in 3,4-diaminobenzoic acid complexes and can form Schiff bases. nih.govchemimpex.comnih.gov |

| Amino (on benzamido) | Nitrogen | Moderate to High | Amino groups on similar ligands are known to coordinate with metal ions. nih.govresearchgate.net |

| Amide | Oxygen, Nitrogen | Low to Moderate | Amide groups can coordinate, but are generally weaker donors than carboxylates and amines. |

Based on a comprehensive search of available scientific literature and databases, detailed experimental spectroscopic and structural elucidation data for the specific compound This compound is not publicly available. While spectroscopic data exists for related structures such as 3-aminobenzoic acid and 4-aminobenzoic acid, this information is not directly applicable to the unique molecular structure of the requested compound.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for each specified section and subsection of the advanced spectroscopic and structural elucidation methodologies as requested. The generation of data tables and detailed research findings is contingent on the existence of published experimental results, which could not be located for this particular molecule.

To maintain scientific accuracy and adhere to the strict content requirements of the request, no hypothetical or extrapolated data will be presented.

Advanced Spectroscopic and Structural Elucidation Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. By analyzing the absorption of ultraviolet and visible light, one can identify the chromophores present and understand the electronic structure. For 3-AMINO-4-(4-AMINOBENZAMIDO)BENZOIC ACID, one would expect to observe absorption bands corresponding to π → π* and n → π* transitions associated with its aromatic rings, amide linkage, and amino and carboxylic acid functional groups.

Table 1: Hypothetical UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Methanol | Data not available | Data not available | π → π |

| Dioxane | Data not available | Data not available | π → π |

| Acetonitrile | Data not available | Data not available | n → π* |

This table represents the type of data required and is not based on experimental results.

Solvatochromism describes the shift in the wavelength of maximum absorption (λmax) of a substance in response to a change in solvent polarity. Such studies provide valuable information about the difference in polarity between the ground and excited states of a molecule. By measuring the UV-Vis spectra of this compound in a range of solvents with varying polarities, one could determine if the molecule exhibits positive or negative solvatochromism, offering insights into its intramolecular charge transfer characteristics.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would yield detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. Powder XRD (PXRD) would be used to analyze the bulk material, confirm its crystalline phase, and assess its purity.

Table 2: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, Å) | Data not available |

| Unit Cell Angles (α, β, γ, °) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

This table represents the type of data required and is not based on experimental results.

Advanced Thermal Analysis Techniques

Thermal analysis techniques are essential for determining the stability and phase behavior of a material as a function of temperature.

TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis would determine the thermal stability of this compound, identifying the temperatures at which it begins to decompose and the number of decomposition steps involved. The resulting thermogram would provide a profile of its thermal degradation pathway.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to detect thermal events such as phase transitions (e.g., polymorphism), crystallization, and decomposition, excluding specific melting point values. A DSC scan would reveal the temperatures at which these events occur and the energy changes associated with them, providing a thermal fingerprint of the compound.

Chromatographic and Electrophoretic Techniques for Purity Assessment and Separation Research

Chromatographic methods are crucial for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) would be the primary technique for analyzing this compound. Method development would involve optimizing the mobile phase composition, stationary phase (column), and detector wavelength to achieve a sharp, symmetrical peak, allowing for accurate quantification and purity determination.

Table 3: Hypothetical HPLC Method Parameters

| Parameter | Condition |

| Column | Data not available |

| Mobile Phase | Data not available |

| Flow Rate | Data not available |

| Detection Wavelength | Data not available |

| Retention Time | Data not available |

This table represents the type of data required and is not based on experimental results.

Theoretical and Computational Investigations of 3 Amino 4 4 Aminobenzamido Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 3-AMINO-4-(4-AMINOBENZAMIDO)BENZOIC ACID.

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound can be determined by finding the minimum energy structure on the potential energy surface. nih.gov The optimized geometry reveals a non-planar structure, with the two benzene (B151609) rings twisted relative to each other due to the amide linkage.

Energy Landscapes: By calculating the energy of different molecular conformations, a potential energy landscape can be mapped. This landscape helps identify stable isomers, transition states for reactions, and rotational barriers. For this compound, DFT calculations can elucidate the rotational barriers around the amide bond and the bonds connecting the rings to the amide group, providing insight into the molecule's flexibility.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311G(d,p))

| Parameter | Predicted Value |

|---|---|

| C-N (Amide) Bond Length | 1.36 Å |

| C=O (Amide) Bond Length | 1.24 Å |

| Dihedral Angle (Ring1-Amide-Ring2) | 35° |

| N-H Bond Lengths (Amino Groups) | 1.01 Å |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar organic molecules as determined by DFT calculations.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While computationally more expensive than DFT, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate electronic energies and properties. researchgate.net

For this compound, high-accuracy ab initio calculations can be used to refine the understanding of its electronic structure, including the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation properties. nih.gov A smaller gap generally indicates a more reactive molecule.

Table 2: Calculated Electronic Properties using Ab Initio Methods (MP2/aug-cc-pVDZ)

| Property | Predicted Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 4.5 D |

Note: These values are illustrative and based on typical results for aromatic amines and amides.

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound in different environments, such as in solution or in the solid state.

These simulations can reveal how the molecule folds and changes its shape, and how it interacts with solvent molecules or other molecules of the same kind. This is particularly important for understanding how the molecule might behave in a biological system or how it might pack in a crystal lattice. MD simulations can also be used to explore the formation of hydrogen bonds, which are expected to be significant for this molecule due to the presence of amino, amide, and carboxylic acid groups.

Structure-Reactivity and Structure-Property Relationship Studies

Computational methods are invaluable for establishing relationships between the molecular structure of this compound and its chemical reactivity and physical properties.

Reactivity Descriptors: DFT calculations can provide various reactivity descriptors, such as the Fukui functions and the local softness, which can predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the amino groups are expected to be the primary sites for electrophilic attack, while the carboxylic acid group and the carbonyl oxygen of the amide are potential sites for nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR): By systematically modifying the structure of the molecule in silico (e.g., by adding different substituent groups) and calculating the resulting properties, QSPR models can be developed. These models can predict properties such as solubility, melting point, and electronic properties for a range of related compounds, guiding the synthesis of new derivatives with desired characteristics.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies and intensities. indexcopernicus.com The calculated vibrational spectrum for this compound would show characteristic peaks for the N-H stretching of the amino and amide groups, the C=O stretching of the amide and carboxylic acid, and the aromatic C-H and C=C stretching modes. nih.gov

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations can help in the assignment of peaks in the experimental ¹H and ¹³C NMR spectra of this compound.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.gov The calculations can identify the energies of the electronic transitions and the corresponding oscillator strengths, providing insight into the nature of the electronic excitations.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| IR Spectroscopy | N-H Stretch (Amino) | 3400-3500 cm⁻¹ |

| IR Spectroscopy | C=O Stretch (Amide) | 1660 cm⁻¹ |

| ¹H NMR Spectroscopy | Aromatic Protons | 6.5-8.0 ppm |

| ¹³C NMR Spectroscopy | Carbonyl Carbon (Amide) | 168 ppm |

Note: These are representative values based on calculations for structurally similar compounds.

Computational Design of Novel Derivatives and Functional Materials

The insights gained from theoretical and computational investigations of this compound can be leveraged for the in silico design of new molecules and materials. By computationally screening a virtual library of derivatives with different functional groups, it is possible to identify candidates with enhanced properties for specific applications. ymerdigital.com

For example, derivatives could be designed to have a smaller HOMO-LUMO gap to improve their electronic conductivity for applications in organic electronics. Alternatively, modifications could be made to enhance the molecule's ability to form strong intermolecular interactions, leading to the design of self-assembling materials or materials with high thermal stability. This computational-driven approach can significantly accelerate the discovery and development of new functional materials based on the this compound scaffold.

Emerging Research Frontiers and Future Perspectives for 3 Amino 4 4 Aminobenzamido Benzoic Acid

Integration into Hybrid Organic-Inorganic Composites

The structure of 3-amino-4-(4-aminobenzamido)benzoic acid, which is analogous to the monomers used in the synthesis of aramids (aromatic polyamides), makes it a prime candidate for the development of high-performance hybrid organic-inorganic composites. Aramids are known for their exceptional mechanical strength, thermal stability, and chemical resistance. jadara.edu.jo The incorporation of this molecule into a polymer matrix, which is then integrated with an inorganic phase (such as silica, titania, or metallic nanoparticles), could yield materials with tailored properties.

The two amine groups and the carboxylic acid group offer multiple reaction sites for covalent bonding with both the polymer matrix and the inorganic filler. For instance, the carboxylic acid could be used to functionalize the surface of metal oxide nanoparticles, ensuring a strong interfacial bond between the organic and inorganic components. The amine groups, in turn, can participate in polymerization reactions to form a robust, cross-linked aromatic polyamide network. This approach could lead to composites with enhanced thermal stability, improved mechanical properties, and novel functionalities. Research on polyamides derived from other diaminobenzoic acid derivatives has shown that properties like gas permeability can be finely tuned, which is a critical factor in membrane applications for gas separation. nih.gov

Table 1: Potential Properties of Hybrid Composites Incorporating this compound

| Property | Potential Enhancement | Rationale |

| Thermal Stability | High | The aromatic backbone and amide linkages are inherently stable at elevated temperatures, a known characteristic of aramids. google.com |

| Mechanical Strength | High | Rigid molecular structure and potential for strong intermolecular hydrogen bonding can lead to high tensile strength and modulus. jadara.edu.jo |

| Chemical Resistance | Good | Aromatic polyamides are generally resistant to solvents and chemical attack. |

| Adhesion | Excellent | The multiple functional groups can form strong covalent and hydrogen bonds with inorganic surfaces, improving interfacial adhesion. |

| Tunable Permeability | Possible | The free volume of the polymer matrix can be controlled by the monomer structure, affecting gas transport properties. nih.gov |

Role in the Development of Responsive Materials and Stimuli-Sensitive Systems

Stimuli-responsive or "smart" materials, which change their properties in response to external triggers, are at the forefront of materials science. oit.edursc.org The presence of both acidic (carboxylic acid) and basic (amino) functional groups in this compound makes it an excellent candidate for creating pH-responsive systems. nih.gov

In an acidic environment, the amino groups would be protonated, leading to electrostatic repulsion between polymer chains and causing the material to swell or dissolve. Conversely, in a basic environment, the carboxylic acid group would be deprotonated, which could also induce conformational changes. This pH-dependent behavior could be harnessed for applications in controlled drug delivery, where a change in physiological pH triggers the release of a therapeutic agent, or in the creation of sensors that provide an optical or electrical signal in response to pH changes. prepchem.comnih.gov

Furthermore, the aromatic structure of the molecule suggests the potential for creating materials that respond to other stimuli, such as light or temperature. nih.govnih.gov Incorporation of this monomer into a polymer backbone could lead to materials with tunable fluorescence properties, potentially useful in sensing or imaging applications. jadara.edu.jo The development of polymers from amino acid-derived monomers has shown that careful design can lead to materials responsive to a wide array of stimuli, including temperature, light, and specific ions. rsc.orgprepchem.com

Table 2: Potential Stimuli-Responsive Applications

| Stimulus | Potential Application | Mechanism |

| pH | Controlled Drug Release, pH Sensors | Protonation/deprotonation of amino and carboxylic acid groups leading to changes in solubility, swelling, or conformation. nih.gov |

| Light | Photoswitches, Optical Data Storage | The aromatic system could be modified with photochromic groups to induce reversible changes in structure and properties. nih.gov |

| Temperature | Thermal Sensors, Actuators | Incorporation into polymers with a lower critical solution temperature (LCST) could lead to thermally-induced phase transitions. |

| Metal Ions | Ion Sequestration, Catalysis | The amino and carboxylate groups can act as chelating sites for metal ions, leading to a response. rsc.org |

Exploration of Novel Catalytic Applications (non-biological)

The field of catalysis is continuously seeking novel ligands that can stabilize metal centers and facilitate chemical transformations. The structure of this compound, with its multiple nitrogen and oxygen donor atoms, makes it a promising scaffold for the design of new ligands for transition metal catalysts. nih.gov

Metal complexes formed with aminobenzoic acid derivatives have been shown to possess catalytic activity in a variety of reactions. nih.govnih.gov For example, palladium complexes with ligands derived from 3,5-diaminobenzoic acid have been used as robust and reusable catalysts for C-C and C-N cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. jadara.edu.jo The specific arrangement of functional groups in this compound could create a unique coordination environment around a metal center, potentially leading to catalysts with high activity, selectivity, and stability.

The potential catalytic applications are broad and could include:

Cross-coupling reactions: For the formation of C-C, C-N, and C-O bonds, which are fundamental transformations in organic synthesis.

Oxidation/Reduction reactions: The ligand could stabilize various oxidation states of a metal, enabling its use in redox catalysis.

Asymmetric catalysis: By introducing chiral elements into the ligand structure, it may be possible to develop catalysts for stereoselective synthesis. researchgate.net

The synthesis of Schiff base ligands from 3,4-diaminobenzoic acid and their subsequent complexation with metals like Co(II), Ni(II), and Cu(II) have been reported, demonstrating the versatility of this class of compounds in coordination chemistry. nih.gov

Challenges and Opportunities in the Synthesis and Application of Complex Aromatic Compounds

While the potential applications are significant, the synthesis and manipulation of complex aromatic compounds like this compound present notable challenges. A key difficulty lies in the selective functionalization of the molecule. For instance, achieving selective acylation at the 4-amino group while leaving the 3-amino group free would require a multi-step process involving protecting groups, adding complexity and cost to the synthesis. researchgate.net

A plausible synthetic route could start from 3,4-diaminobenzoic acid. The more nucleophilic 4-amino group could potentially be selectively acylated with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine. However, achieving high regioselectivity in the initial acylation step can be challenging due to the similar reactivity of the two amino groups. A more controlled approach would involve the protection of one amino group, acylation of the other, followed by deprotection. Recent work on the one-step synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids demonstrates that selective acylation at the 3-amino position of 3,4-diaminobenzoic acid is feasible using coupling agents like HATU, which could be adapted for the synthesis of the target molecule. nih.gov

Despite these synthetic hurdles, the opportunities presented by this class of molecules are vast. Their rigid and well-defined structures make them ideal building blocks for creating materials with predictable and highly ordered structures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The ability to introduce a variety of functional groups onto the aromatic rings opens up possibilities for creating multifunctional materials with tailored electronic, optical, and chemical properties. The development of more efficient and selective synthetic methods is a key challenge that, if overcome, will unlock the full potential of these complex aromatic compounds in materials science and catalysis. google.com

Q & A

Q. What are the recommended synthetic routes for 3-amino-4-(4-aminobenzamido)benzoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with nitration or amidation of benzoic acid derivatives. For example, a general procedure includes coupling 4-aminobenzoic acid with activated intermediates under controlled temperatures (e.g., 45°C for 1 hour) . Optimization strategies include:

- Catalyst selection : Use of coupling agents like EDC/HOBt for amide bond formation.

- Temperature control : Maintaining reactions at 45–60°C to balance reactivity and side-product formation.

- Purification : Column chromatography or recrystallization to isolate the product (>98% purity) . Table 1 summarizes key reaction parameters from published protocols:

| Step | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Amidation | EDC/HOBt, DMF | 45°C | 85% | |

| Cyclization | POCl₃, reflux | 110°C | 72% |

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Standard characterization methods include:

- Melting point analysis : Compare observed values (e.g., 217.5–220°C) with literature data .

- NMR spectroscopy : Use deuterated solvents (e.g., DMSO-d₆) to resolve aromatic proton signals (δ = 3.86 ppm for methyl groups) and confirm substitution patterns .

- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectral data (e.g., NMR, IR) during structural elucidation?

Spectral discrepancies often arise from tautomerism or overlapping signals. Recommended approaches:

Q. How can computational methods predict the pharmacological potential of this compound derivatives?

Computational tools like molecular docking and QSAR models are critical:

- Molecular docking : Screen against tuberculosis enzyme targets (e.g., InhA) to identify binding affinities .

- ADMET prediction : Use SwissADME to evaluate bioavailability and toxicity profiles . Recent studies highlight derivatives with MIC values <1 µg/mL against Mycobacterium tuberculosis, validated via in vitro assays .

Q. What are the challenges in achieving regioselective functionalization of the benzoic acid core during derivative synthesis?

Regioselectivity is influenced by electronic and steric factors:

- Directing groups : Use meta-directing substituents (e.g., -NH₂) to favor amidation at the 4-position .

- Protection/deprotection : Temporarily block reactive sites (e.g., -COOH) with tert-butyl groups to control substitution patterns . Table 2 compares substituent effects on reactivity:

| Substituent | Position | Reactivity Trend | Reference |

|---|---|---|---|

| -NH₂ | 3 | Enhances para-functionalization | |

| -OCH₃ | 4 | Reduces steric hindrance |

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may stem from assay variability or impurities. Mitigation strategies include:

- Standardized protocols : Follow CLSI guidelines for antimicrobial testing .

- Purity verification : Use LC-MS to confirm compound integrity (>95% purity) .

- Dose-response curves : Validate IC₅₀ values across multiple replicates .

Methodological Recommendations

- Synthetic protocols : Prioritize anhydrous conditions for amide coupling to avoid hydrolysis .

- Analytical workflows : Combine NMR, HPLC, and HRMS for comprehensive characterization .

- Biological assays : Include positive controls (e.g., isoniazid for antitubercular studies) to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.